SiR-NHS
Description
Background of Silicon Rhodamine (SiR) Fluorophores
Silicon Rhodamine (SiR) fluorophores are a class of synthetic dyes characterized by a silicon atom replacing the oxygen atom in the xanthene core of traditional rhodamine dyes rsc.orgrsc.org. This structural modification shifts their excitation and emission wavelengths into the far-red to near-infrared (NIR) spectral region rsc.orgacs.org. This spectral characteristic is highly advantageous for biological imaging, as it minimizes interference from cellular autofluorescence and allows for deeper tissue penetration compared to probes emitting in the visible spectrum rsc.orgacs.orgnih.govbioengineer.org. SiR dyes are known for their brightness, high extinction coefficients, and good photostability, making them suitable for demanding imaging applications rsc.orgspirochrome.comgoogle.com.
SiR-NHS is specifically the N-hydroxysuccinimidyl ester (NHS) form of the Silicon Rhodamine fluorophore spirochrome.comspirochrome.comcytoskeleton.com. NHS esters are a class of reactive compounds widely used in bioconjugation chemistry due to their ability to react efficiently with primary and secondary amines wikipedia.orgresearchgate.netthermofisher.comthermofisher.com. This reaction forms a stable amide bond, covalently linking the SiR fluorophore to molecules containing amine groups, such as proteins, peptides, antibodies, or modified nucleic acids spirochrome.comspirochrome.comcytoskeleton.comresearchgate.netnih.gov. The NHS ester group in this compound serves as an "activated" carboxylate, readily undergoing nucleophilic attack by an amine. wikipedia.orgthermofisher.comthermofisher.com
The primary role of this compound is to serve as a versatile building block for the synthesis of custom SiR conjugates spirochrome.comspirochrome.comcytoskeleton.com. By utilizing the reactivity of the NHS ester group, researchers can easily attach the SiR fluorophore to a wide range of biomolecules or targeting ligands that possess free amine groups spirochrome.comspirochrome.comcytoskeleton.comresearchgate.net. This capability allows for the creation of tailored fluorescent probes designed to target specific cellular structures, proteins, or other molecules of interest within living systems spirochrome.comspirochrome.comcytoskeleton.com. This "plug-and-play" approach to labeling enables the development of probes for diverse applications in live-cell imaging and beyond.
Significance of Fluorogenic Probes in Advanced Bioimaging
Fluorogenic probes are a class of fluorescent probes that exhibit minimal fluorescence in their unbound state but become highly fluorescent upon binding to their specific target or entering a particular cellular environment nih.govmpg.delubio.ch. This "switch-on" fluorescence characteristic is highly advantageous for advanced bioimaging applications, particularly in live-cell settings.
The fluorogenic nature of probes derived from this compound offers significant advantages for live-cell imaging. Unbound fluorogenic probes in the surrounding medium or cytoplasm exhibit low background fluorescence, leading to a higher signal-to-noise ratio when the probe binds to its target nih.govcytoskeleton.commpg.delubio.ch. This reduced background is crucial for visualizing cellular structures and dynamics with high contrast and clarity, especially when imaging live cells where washing steps to remove unbound probe might be detrimental or impractical mpg.delubio.ch. The fluorescence amplification upon binding can be substantial, with some SiR-coupled probes showing a 100-fold increase in fluorescence from the unbound to bound state cytoskeleton.com.
A critical consideration in live-cell imaging is phototoxicity, the damage inflicted on cells by the excitation light nih.govpnas.orgbiologists.comnih.gov. Fluorophores that excite and emit in the far-red to near-infrared (NIR) spectrum, like SiR dyes, are particularly beneficial because longer wavelengths are less energetic and cause less damage to living cells compared to shorter wavelengths (e.g., blue or green light) rsc.orgnih.govbioengineer.orgpnas.orgbiologists.com. The far-red emission of SiR also minimizes interference from the autofluorescence of cellular components, which is typically higher in the green and red spectral regions nih.govcytoskeleton.combiologists.com. This combination of reduced phototoxicity and lower autofluorescence makes SiR-based probes ideal for long-term live-cell imaging experiments nih.govbioengineer.orglubio.chpnas.orgbiologists.com. SiR probes are typically excited around 650 nm and emit around 670 nm, compatible with standard Cy5 filter sets spirochrome.comcytoskeleton.com.
Super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) and SIM (Structured Illumination Microscopy), overcome the diffraction limit of conventional light microscopy, allowing for imaging with nanoscale resolution cytoskeleton.comnih.govfluorofinder.com. SiR fluorophores, including those incorporated into probes via this compound, are compatible with several super-resolution microscopy methods nih.govspirochrome.comgoogle.comspirochrome.commpg.denih.govfrontiersin.orgspirochrome.com. Their photophysical properties, such as photostability and the ability to undergo reversible switching between fluorescent and non-fluorescent states, are often suitable for these advanced imaging modalities rsc.orggoogle.comcytoskeleton.comnih.govfluorofinder.comacs.org. The use of SiR-based probes in super-resolution microscopy enables researchers to visualize the fine details of cellular structures and molecular interactions in living cells with unprecedented clarity cytoskeleton.comnih.gov.
Below is a table summarizing some key properties of this compound based on available data:
| Property | Value | Source |
| λAbs | 652 nm | spirochrome.com |
| λEm | 674 nm | spirochrome.com |
| εmax | 1.0 × 10⁵ mol⁻¹·cm⁻¹ | spirochrome.com |
| Molecular Weight | 569.7 g/mol | spirochrome.com |
| Molecular Formula | C₃₁H₃₁N₃O₆Si | spirochrome.com |
| Reaction Chemistry | Amine-reactive (NHS ester) | spirochrome.comspirochrome.comcytoskeleton.comresearchgate.netthermofisher.comthermofisher.com |
| Resulting Bond | Stable amide bond | spirochrome.comresearchgate.netthermofisher.comthermofisher.com |
| Fluorogenic Character | Yes, ~100-fold fluorescence increase upon binding | cytoskeleton.com |
| Spectral Range | Far-red/Near-infrared | spirochrome.comcytoskeleton.com |
| Compatibility with SRm | STED, SIM, GSDIM, STORM | nih.govrsc.orgspirochrome.comgoogle.comspirochrome.commpg.denih.govfrontiersin.orgspirochrome.com |
Structure
3D Structure
Properties
Molecular Formula |
C31H29N3O6Si |
|---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrol-1-yl) 3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxylate |
InChI |
InChI=1S/C31H29N3O6Si/c1-32(2)19-8-11-22-25(16-19)41(5,6)26-17-20(33(3)4)9-12-23(26)31(22)24-15-18(7-10-21(24)30(38)39-31)29(37)40-34-27(35)13-14-28(34)36/h7-17H,1-6H3 |
InChI Key |
MZLXBVNVVHZTAK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)C=CC6=O)C(=O)O3 |
Origin of Product |
United States |
Mechanistic Foundations of Sir Nhs Fluorogenicity and Activation
Fluorophore Equilibrium States and On-Off Switching
SiR derivatives, including those conjugated via the NHS ester, exhibit a reversible equilibrium between two primary forms: a non-fluorescent spirolactone (closed off-state) and a fluorescent zwitterion (open on-state). cytoskeleton.comcytoskeleton.comacs.orgrsc.org
Interconversion Between Non-Fluorescent Spirolactone (Closed Off-State) and Fluorescent Zwitterion (Open On-State)
The spirolactone form is a closed, non-fluorescent state, while the zwitterionic form is an open, highly fluorescent state. cytoskeleton.comcytoskeleton.com This interconversion is a dynamic equilibrium. researchgate.net In aqueous solutions, the equilibrium for SiR-based ligands often favors the non-fluorescent lactone form. acs.orgnih.govgoogle.comnih.govacs.org This preference for the lipophilic lactone form in aqueous solution contributes to the cell permeability of SiR-based ligands. acs.orgnih.govgoogle.com
Conformational Shift upon Biomolecular Binding Leading to Fluorescence Activation
A key aspect of SiR-NHS conjugate fluorogenicity is the conformational shift that occurs upon binding to a biomolecular target. acs.orgnih.gov When a SiR-based probe binds to its intended ligand, the equilibrium is shifted towards the highly fluorescent open zwitterionic state. cytoskeleton.comcytoskeleton.comacs.orgnih.gov This binding event induces changes in the local chemical environment and can involve steric interactions that favor the fluorescent form. acs.orgnih.govnottingham.ac.uk The fluorescence amplification upon binding can be substantial, reported to be as high as 100-fold from the unbound to the bound state, resulting in a highly sensitive biosensor. cytoskeleton.comcytoskeleton.com
Quantitative Analysis of Fluorogenicity
Understanding and quantifying the factors that influence the equilibrium between the spirolactone and zwitterionic states are essential for predicting and optimizing the fluorogenic behavior of SiR-based probes.
Role of Lactone-Zwitterion Equilibrium Constant (KL–Z) in Predicting Fluorogenic Behavior
The lactone-zwitterion equilibrium constant (KL–Z) is a crucial parameter in predicting the fluorogenic behavior of rhodamine dyes, including SiR derivatives. acs.orgnih.govgoogle.com A low KL–Z value indicates that the dye preferentially exists in the non-fluorescent lactone form in aqueous solution. acs.orgnih.govgoogle.com This low KL–Z is considered a primary driver behind the fluorogenicity of SiR and similar compounds, as binding to a target can then cause a significant shift towards the fluorescent zwitterionic form. acs.orgnih.govgoogle.com For SiR-based ligands, the KL–Z value has been reported to be relatively low (e.g., 0.0034). acs.orgnih.govgoogle.comresearchgate.net
Influence of Local Chemical Environment and Steric Interactions on Fluorescence State
The local chemical environment and steric interactions play a significant role in influencing the fluorescence state of SiR-based fluorophores. acs.orgrsc.orgnih.govnottingham.ac.ukuni-tuebingen.de Upon binding to a biomolecule, changes in the polarity, charge distribution, and physical constraints imposed by the binding site can shift the lactone-zwitterion equilibrium towards the fluorescent zwitterionic form. acs.orgrsc.orgnih.gov These interactions stabilize the open, fluorescent state within the bound complex. acs.orgnih.gov
Neighboring Group Effects in Enhancing Spirolactonization
The spirolactonization of rhodamine dyes, which leads to the non-fluorescent, cell-permeable form, can be influenced by neighboring group effects (NGE) nih.govdicp.ac.cnresearchgate.netbiorxiv.org. Positioning an amide group next to a carboxyl group in the benzene (B151609) ring of rhodamines can dramatically increase the cell permeability of probes by stabilizing the fluorophore in the hydrophobic spirolactone state nih.govdicp.ac.cnresearchgate.netbiorxiv.org. This effect enhances spirolactonization without requiring modifications to the core structure of the dye nih.govdicp.ac.cnbiorxiv.org.
The stabilization of the spirolactone form through NGE is thought to involve the formation of intramolecular hydrogen bonds nih.govbiorxiv.org. Studies using NMR spectroscopy have provided evidence for this, showing that the amide proton in 4′-isomer probes is deshielded and shifted downfield compared to 5′- and 6′-regioisomers, consistent with the presence of NGE nih.govbiorxiv.org. This enhanced spirolactonization leads to increased hydrophobicity and, consequently, significantly improved cell permeability for probes based on certain rhodamine dyes nih.govdicp.ac.cnbiorxiv.org. However, the effectiveness of NGE can vary depending on the specific rhodamine derivative; for instance, it has been noted as beneficial for more hydrophilic dyes but not as much for more hydrophobic ones like 4-SiR-COOH nih.gov.
Photoactivation Mechanisms of SiR-Based Probes
Photoactivation provides a means to control the fluorescence of probes with high spatiotemporal resolution, making it a powerful tool for biological research, particularly in super-resolution microscopy google.comresearchgate.netmdpi.comrsc.org. Photoactivatable fluorophores are typically designed to be in a non-fluorescent or weakly fluorescent "dark" state and become fluorescent upon irradiation with light of a specific wavelength researchgate.netrsc.org.
Design and Application of Photoactivatable SiR Derivatives
The design of photoactivatable SiR derivatives often involves incorporating photolabile protecting groups (photocages) that mask the fluorophore's fluorescence until cleaved by light researchgate.netmdpi.comrsc.org. Upon irradiation, the photocage is removed, restoring the fluorescence of the SiR moiety rsc.org.
Photoactivatable Silicon rhodamine (PA-SiR) fluorophores have been developed for use with self-labeling protein tags and other protein labeling techniques google.com. These PA-SiR compounds undergo a structural change upon photoactivation, often involving the protonation of a double bond, which transforms the molecule into a cationic fluorescent form google.com. This cationic form is then in equilibrium with neutral, non-fluorescent adducts google.com. Chemical modifications or attachment to biomolecules can be used to fine-tune the equilibrium and kinetics of exchange between the fluorescent and non-fluorescent states google.com.
Applications of photoactivatable SiR derivatives include super-resolution imaging techniques such as PALM (Photo-Activated Localization Microscopy) and STED (Stimulated Emission Depletion) microscopy google.comresearchgate.netepfl.chresearchgate.net. They have been used to label specific cellular targets like DNA, microtubules, and F-actin epfl.ch. Some PA-SiR derivatives have also been explored for correlative imaging with electron microscopy at cryogenic temperatures epfl.ch.
Examples of photoactivatable SiR derivatives include those incorporating photocleavable units like the 2-nitrobenzyloxycarbonyl group researchgate.net. These probes can be activated by UV light researchgate.net. Another approach involves caging-group-free photoactivatable xanthone (B1684191) analogues that convert into fluorescent pyronine dyes upon irradiation researchgate.netresearchgate.netresearchgate.net.
Byproduct-Free One- and Two-Photon Activation Strategies
Traditional photoactivation strategies using photocages can sometimes lead to the release of byproducts upon cleavage, which might affect cellular processes biorxiv.org. Therefore, there is interest in developing byproduct-free photoactivation mechanisms.
Recent research has explored caging-group-free strategies for photoactivatable dyes, including those based on silaxanthone derivatives researchgate.netbiorxiv.org. These compounds can undergo clean photoactivation without releasing extraneous molecules researchgate.netbiorxiv.org.
Both one-photon and two-photon activation strategies are employed for photoactivatable SiR derivatives researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net. One-photon activation typically uses UV or deep-blue light researchgate.netnih.govresearchgate.net. Two-photon activation, on the other hand, utilizes near-infrared (NIR) or visible light, often in the green range, which offers advantages such as reduced scattering and absorption in biological samples and improved spatial confinement of the activation volume researchgate.netnih.govresearchgate.netbitesizebio.com. This spatial confinement in two-photon activation allows for optical sectioning and reduced photobleaching outside the focal plane nih.govresearchgate.net.
Some photoactivatable SiR dyes can be efficiently activated by a two-photon process using visible light, such as 515 nm nih.govresearchgate.net. This visible-light two-photon activation can eliminate chromatic aberrations that can occur with UV or NIR activation, allowing the activation focal volume to be matched with the confocal detection volume nih.govresearchgate.net. Byproduct-free one- and two-photon activation has been demonstrated with certain photoactivatable xanthone analogues, highlighting advancements in developing cleaner photoactivation strategies for live-cell imaging researchgate.net.
Bioconjugation Strategies and Synthetic Derivatives of Sir Nhs
Amine-Reactive Conjugation Chemistry via NHS Ester
SiR-NHS ester's primary mode of reactivity involves the formation of a stable covalent bond with amine-containing molecules through its N-hydroxysuccinimidyl (NHS) ester group. cytoskeleton.comspirochrome.comspirochrome.com This reaction is a cornerstone of many bioconjugation strategies, allowing the SiR fluorophore to be attached to a wide range of biomolecules.
Reaction Mechanism of N-Hydroxysuccinimidyl Ester with Primary and Secondary Amines
The reaction between an NHS ester and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The amine's nitrogen atom, with its lone pair of electrons, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester group. glenresearch.comcreative-proteomics.compapyrusbio.com This attack forms a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide (NHS) group acts as a good leaving group, being eliminated from the intermediate. The result is the formation of a stable amide bond between the molecule originally linked to the NHS ester (in this case, the SiR fluorophore) and the amine-containing molecule. glenresearch.comcreative-proteomics.compapyrusbio.com
The reaction is typically conducted in slightly alkaline conditions, generally within a pH range of 7.2 to 9.0. creative-proteomics.compapyrusbio.comthermofisher.comthermofisher.com At lower pH values, the amine groups are largely protonated, reducing their nucleophilicity and thus their reactivity with the NHS ester. papyrusbio.comwindows.net While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester linkages are generally less stable than the amide bonds formed with amines and are susceptible to hydrolysis or displacement by amines. glenresearch.com
Formation of Stable Amide Bonds in Bioconjugates
The outcome of the reaction between this compound ester and primary or secondary amines is the formation of a stable amide bond. cytoskeleton.comspirochrome.comspirochrome.com Amide bonds are known for their chemical stability and resistance to hydrolysis under physiological conditions. creative-proteomics.compapyrusbio.comthermofisher.comresearchgate.net This stability is crucial for bioconjugates, ensuring that the SiR fluorophore remains covalently attached to the target molecule throughout experiments, including those conducted in biological environments. creative-proteomics.comthermofisher.com The formation of this stable linkage is a key advantage of using NHS ester chemistry for labeling proteins, peptides, and other biomolecules. papyrusbio.comresearchgate.net
Applications in Covalent Labeling of Proteins, Peptides, and Oligonucleotides
This compound ester is widely applied for the covalent labeling of a variety of biomolecules, including proteins, peptides, and oligonucleotides. cytoskeleton.comspirochrome.comspirochrome.com Proteins are particularly amenable to labeling with NHS esters due to the presence of primary amines at the N-terminus and in the side chains of lysine (B10760008) residues. papyrusbio.comthermofisher.com These amine groups are often located on the solvent-exposed surfaces of proteins, making them accessible for conjugation. papyrusbio.comthermofisher.com
The reaction with this compound results in the attachment of the SiR fluorophore to these amine sites, creating fluorescently labeled proteins that can be used in various imaging and biochemical assays. creative-proteomics.comresearchgate.net Similarly, peptides and oligonucleotides containing amine modifications can be effectively labeled using this compound ester chemistry. cytoskeleton.comspirochrome.comspirochrome.comglenresearch.com This allows for the creation of custom fluorescent probes for studying peptide localization, interactions, or tracking modified oligonucleotides in biological systems. cytoskeleton.comspirochrome.comspirochrome.comglenresearch.com
Methodologies for Custom SiR-Conjugate Preparation
The amine-reactive nature of this compound ester makes it a versatile building block for synthesizing tailor-made SiR conjugates. Researchers can utilize various strategies to create fluorescent probes with specific targeting capabilities or enhanced properties.
Strategies for Tailor-Made Fluorescent Probe Synthesis
The synthesis of custom SiR-based fluorescent probes often involves conjugating this compound ester to a molecule of interest that contains a primary or secondary amine group. cytoskeleton.comspirochrome.comspirochrome.com This direct coupling method is straightforward and widely used. The choice of the amine-containing molecule dictates the probe's specificity and cellular localization. For example, conjugating this compound to an antibody can create a fluorescent tool for imaging specific proteins within cells or tissues. cytoskeleton.comspirochrome.comspirochrome.com Similarly, conjugating it to a small molecule ligand can yield a probe that targets a particular receptor or cellular structure. biorxiv.org
Optimization of reaction conditions, such as pH, solvent, temperature, and reaction time, is crucial for achieving high conjugation efficiency and minimizing side reactions like hydrolysis of the NHS ester. papyrusbio.comthermofisher.comthermofisher.comwindows.net Using anhydrous or appropriately buffered solvents like DMSO or DMF is often recommended, especially if the this compound ester has limited water solubility. glenresearch.comthermofisher.comwindows.netspirochrome.com
Integration of Diverse Linker Chemistries (e.g., Maleimide (B117702), Alkyne, Azide (B81097), Tetrazine, BCN)
While this compound directly reacts with amines, the synthesis of more complex or site-specific SiR conjugates often involves the integration of diverse linker chemistries. This can be achieved by first modifying the SiR fluorophore or the target molecule with a different reactive group, which can then be conjugated using bioorthogonal click chemistry or other selective reactions.
For instance, SiR derivatives functionalized with maleimide groups are used for conjugation to molecules containing free thiol groups, typically cysteine residues in proteins. spirochrome.comspirochrome.comtocris.com This provides an alternative or complementary strategy to amine labeling, allowing for site-specific modification if the target protein has accessible thiols. rsc.org
Click chemistry approaches, such as the copper-catalyzed azide-alkyne cycloaddition or the strain-promoted azide-alkyne cycloaddition (SPAAC), can be employed using SiR derivatives containing alkyne or azide functionalities. spirochrome.comspirochrome.com Similarly, inverse electron-demand Diels-Alder reactions involving tetrazine-functionalized SiR derivatives and dienophiles like trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCN) are powerful tools for rapid and bioorthogonal labeling. spirochrome.comspirochrome.comcytoskeleton.comcytoskeleton.comacs.org SiR-BCN, for example, reacts swiftly with tetrazine or azide derivatives. spirochrome.comspirochrome.comcytoskeleton.com SiR-tetrazine reacts with dienophiles such as TCO or BCN derivatives. spirochrome.comspirochrome.comcytoskeleton.com These click chemistry strategies enable the conjugation of SiR to a broader range of biomolecules and synthetic handles, facilitating the creation of highly specific and functional probes. spirochrome.comspirochrome.comcytoskeleton.com
The integration of these diverse linker chemistries with the SiR core, often starting from a reactive intermediate like this compound or a SiR derivative with a carboxylic acid that can be converted to an NHS ester, biorxiv.org allows for the synthesis of a wide array of custom SiR conjugates tailored for specific applications in biological imaging and research.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 1808181-14-7 ruixibiotech.com |
| N-Hydroxysuccinimide (NHS) | 80170 wikipedia.org |
| Maleimide | 8453 spirochrome.com |
| Azide | 25967 |
| Alkyne | 6326 |
| Tetrazine | 168613 |
Data Table: Properties of this compound Ester
| Property | Value | Source |
| λabs (SiR) | 652 nm | cytoskeleton.comspirochrome.comspirochrome.com |
| λem (SiR) | 674 nm | cytoskeleton.comspirochrome.comspirochrome.com |
| εmax (SiR) | 1.0 x 105 mol-1cm-1 | cytoskeleton.comspirochrome.comspirochrome.com |
| Molecular Weight (this compound) | 569.7 g/mol | cytoskeleton.comspirochrome.comspirochrome.com |
Rational Design and Development of SiR Derivatives and Analogs
Exploration of Janelia Fluor (JF) Dyes with SiR-like Characteristics
The Janelia Fluor (JF) dyes represent a class of fluorophores developed with desirable characteristics, including some with properties analogous to SiR. acs.orgnih.gov These dyes often feature modifications, such as the replacement of N,N-dimethylamino groups with four-membered azetidine (B1206935) rings, a strategy demonstrated to improve brightness and fluorogenicity. nih.gov For instance, Janelia Fluor 646 (JF646) is a Si-bridged rhodamine dye that exhibits improved properties compared to its tetramethyl analogue, SiR. JF646 has excitation and emission maxima at 646 nm and 664 nm, respectively, a higher quantum yield (Φ = 0.56), and a lower KL-Z value (0.0012) than SiR (Φ = 0.41, KL-Z = 0.0034). nih.gov This lower KL-Z value indicates a stronger preference for the nonfluorescent lactone form in aqueous solution, contributing to its fluorogenic nature. acs.orgnih.gov
Another example is Janelia Fluor 526 (JF526), designed with SiR-like fluorogenicity but operating at shorter wavelengths (λabs/λem = 526 nm/550 nm). acs.orgnih.govjanelia.org JF526 also exhibits a low KL-Z value (0.0050), demonstrating that the principle of tuning the lactone-zwitterion equilibrium can be applied to create fluorogenic dyes across different spectral ranges. acs.org The development of JF dyes highlights how structural modifications can be used to tune photophysical properties and fluorogenicity, providing a versatile scaffold for various biological probes. janelia.org
| Dye | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | KL-Z |
|---|---|---|---|---|
| SiR | 643 | 662 | 0.41 | 0.0034 |
| JF646 | 646 | 664 | 0.56 | 0.0012 |
| JF526 | 526 | 550 | 0.87 | 0.0050 |
Synthesis and Characterization of Hydroxymethyl-Si-Rhodamine (HM-SiR) Analogs for Tunable Properties
Hydroxymethyl-Si-Rhodamine (HM-SiR) is a spontaneously blinking fluorophore that simplifies single-molecule localization microscopy (SMLM) by undergoing pH-dependent spirocyclization without the need for chemical additives. nih.govnih.gov The blinking properties, specifically the on/off ratio or duty cycle, are influenced by the molecular structure and the surrounding environment. nih.gov
Research has focused on synthesizing and characterizing HM-SiR analogs, often based on bright Janelia Fluor dyes, to tune the duty cycle over a wide range. nih.gov Modifications, such as incorporating substituted pyrrolidines or azetidines, have been explored to modulate the spirocyclization equilibrium (pKcycl) and thus the blinking behavior. nih.govnih.govacs.orgbiorxiv.org For example, HMSiR has a pKcycl of approximately 6.0. nih.gov Analogs like HMSiRindol, HMSiRjulol, and HMSiRTHQ have been synthesized, exhibiting varying photophysical properties and pKcycl values. nih.govacs.orgbiorxiv.org HMSiRjulol, for instance, showed a significantly higher pKcycl (9.0), attributed to electron-donating alkyl groups disfavoring cyclization. biorxiv.org
The quantum yields of these analogs also vary, impacting their brightness in the "on" state. nih.govacs.org While HMSiRindol had a low quantum yield (0.13), HMSiRjulol (0.43) and HMSiRTHQ (0.38) showed values comparable to that of HMSiR (0.31). nih.govacs.org These studies demonstrate that structural modifications can effectively tune the blinking kinetics and photophysical properties of HM-SiR analogs, providing a panel of dyes with tailored characteristics for various SMLM applications. nih.gov
| Dye | Quantum Yield (Φ) | pKcycl |
|---|---|---|
| HMSiR | 0.31 | ~6.0 |
| HMSiRindol | 0.13 | - |
| HMSiRjulol | 0.43 | 9.0 |
| HMSiRTHQ | 0.38 | - |
Note: pKcycl values for HMSiRindol and HMSiRTHQ were not explicitly found in the provided snippets, though their pH-dependent absorbance curves were mentioned as sigmoidal, unlike the bell-shaped curve of HMSiR. biorxiv.org
Development of Asymmetric SiR Scaffolds for Novel Probe Architectures
The development of asymmetric SiR scaffolds allows for the creation of novel probe architectures with specific functionalities. middlebury.eduresearchgate.net Unlike symmetric SiR structures, asymmetric designs can introduce differential chemical environments or reactive sites within the fluorophore core, enabling targeted interactions or responses. researchgate.net
Asymmetric Si-rhodamine scaffolds have been rationally designed for applications such as protease-activated NIR probes. middlebury.edu These probes exhibit dual pH-inertia, maintaining their properties over a wide pH range (4.0-11.0), which is advantageous for imaging in diverse biological environments. middlebury.edu Examples of probes developed using asymmetric SiR scaffolds include those for monitoring hypoxia, the enzymatic activity of dipeptidyl peptidase-4 (DPP-4), and fluorogenic labeling of the HaloTag protein. researchgate.net
For instance, azoSiR640, an asymmetric Si-rhodamine based probe for hypoxia, is non-fluorescent but becomes strongly fluorescent upon cleavage of the azo group by biological reductases under hypoxic conditions. researchgate.net Another probe, EP-SiR640, designed to detect DPP-4 activity, utilizes a large blue shift in fluorescence upon amidation, demonstrating a novel molecular design for NIR fluorescent probes. researchgate.net These examples highlight the versatility of asymmetric SiR scaffolds in creating probes with tailored responsiveness and spectral properties for specific biological targets and conditions. researchgate.net
Introduction of Hydrophilic Caging Groups in Photoactivatable SiR Dyes
Photoactivatable fluorescent dyes are valuable for super-resolution microscopy techniques like PALM and MINFLUX, allowing for controlled switching between non-fluorescent and fluorescent states. rsc.orgresearchgate.net Traditionally, photoactivatable probes often incorporated hydrophobic and bulky photolabile protecting groups, which could lead to poor water solubility and the release of potentially cytotoxic byproducts upon uncaging. rsc.orgsci-hub.se
The introduction of hydrophilic caging groups in photoactivatable SiR dyes addresses these limitations by enhancing water solubility and improving biocompatibility. researchgate.netacs.orgmax-planck-innovation.de These hydrophilic caged dyes are designed to be soluble in aqueous media without organic co-solvents, preserving the integrity of biological samples. max-planck-innovation.de Upon irradiation with UV light (≤400 nm), the hydrophilic caging groups are rapidly photocleaved, converting the dye into its fluorescent form. researchgate.netacs.org
Examples include hydrophilic caged versions of SiR derivatives, such as HCage 600SiR and HCage 620SiR, which have been developed for multicolor nanoscopy. acs.org These caged dyes exhibit stability against spurious two-photon activation by high-intensity visible or infrared light, a crucial property for techniques like STED microscopy. sci-hub.seacs.org The use of hydrophilic caging groups facilitates precise spatial and temporal control over dye activation, reduces background noise and off-target binding, and results in activated dyes that are cell membrane-permeable with fast binding kinetics to intracellular targets. max-planck-innovation.de
Biocompatibility Enhancements through Structural Modifications
Enhancing the biocompatibility of fluorescent probes, including SiR derivatives, is crucial for their application in live-cell imaging and in vivo studies. Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. nih.gov For fluorescent dyes, this involves minimizing cytotoxicity, improving cell permeability, and reducing non-specific interactions.
Structural modifications of SiR dyes can be employed to improve their biocompatibility. The inherent low KL-Z of SiR, which promotes the formation of the lipophilic lactone form, contributes to its cell permeability. acs.orgnih.gov Further modifications can build upon this property.
Introducing hydrophilic elements or caging groups, as discussed in the context of photoactivatable dyes, is one strategy to improve solubility in aqueous environments, which can indirectly enhance biocompatibility by avoiding the need for organic co-solvents that may be harmful to cells. max-planck-innovation.de
Advanced Microscopy Applications of Sir Nhs Probes
Super-Resolution Microscopy Techniques
SiR-based probes are compatible with several super-resolution microscopy techniques that overcome the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution cytoskeleton.comspirochrome.comtebubio.comCurrent time information in West Sussex, GB.spirochrome.com.
Stimulated Emission Depletion (STED) Microscopy: Capabilities and Applications
STED microscopy is a super-resolution technique that utilizes a depletion laser to narrow the effective point spread function, achieving resolutions beyond the diffraction limit cytoskeleton.com. SiR-based probes, such as SiR-actin and SiR-tubulin, are well-suited for live-cell STED imaging due to their far-red emission and fluorogenic properties cytoskeleton.comtebubio.comCurrent time information in West Sussex, GB.spirochrome.com. These probes have been successfully applied to visualize dynamic cellular structures like actin filaments and microtubules in living cells with enhanced resolution cytoskeleton.comspirochrome.cominvivochem.com. For instance, STED microscopy using SiR-actin has revealed actin rings with a periodicity of 180 nm in cultured neurons cytoskeleton.com. The compatibility of SiR probes with standard Cy5 filter sets facilitates their integration into existing STED microscopy setups cytoskeleton.comspirochrome.com.
Structured Illumination Microscopy (SIM): Integration and Performance
Structured Illumination Microscopy (SIM) improves resolution by illuminating the sample with patterned light and computationally reconstructing a super-resolution image nih.govthermofisher.com. SiR-based probes, including SiR-actin and SiR-tubulin, are compatible with live-cell SIM cytoskeleton.comtebubio.comCurrent time information in West Sussex, GB.spirochrome.com. Their fluorogenic nature contributes to low background fluorescence, which is beneficial for SIM imaging tebubio.comCurrent time information in West Sussex, GB.. SiR-actin and SiR-tubulin have been used to examine dynamic changes in the cytoskeleton using SIM cytoskeleton.comcytoskeleton.com.
Single-Molecule Localization Microscopy (SMLM): STORM and PALM Implementations
Single-Molecule Localization Microscopy (SMLM), encompassing techniques like STORM and PALM, achieves super-resolution by stochastically activating and localizing individual fluorophores over a series of frames biorxiv.orguni-ulm.de. While SiR-based probes are generally compatible with super-resolution microscopy, their application in live-cell STORM has been noted to have limitations under the very high light intensities typically used, potentially leading to phototoxic effects cytoskeleton.com. However, modified SiR derivatives, such as hydroxymethyl-SiR (HM-SiR), have been developed that exhibit spontaneous blinking behavior suitable for facile SMLM imaging without the need for specialized buffers or activation light nih.govresearchgate.net. SiR-Hoechst, a conjugate for DNA, has also been explored for live-cell STED but its direct compatibility or performance in SMLM techniques like STORM or PALM based on the provided snippets is less clear compared to STED or SIM rsc.org.
MINSTED Nanoscopy Applications with SiR-Based Probes
MINSTED nanoscopy is a super-resolution technique offering extremely high resolution. Fluorogenic SiR probes have been utilized in MINSTED nanoscopy to achieve high spatial resolution, demonstrating the versatility of SiR-based probes across different advanced microscopy platforms rsc.org.
Live-Cell Imaging Methodologies
A significant advantage of SiR-based probes derived from SiR-NHS is their suitability for live-cell imaging. Their cell permeability, low toxicity, and far-red emission spectrum minimize interference with cellular processes and reduce photodamage during extended imaging sessions cytoskeleton.comcytoskeleton.comcytoskeleton.comspirochrome.comtebubio.comspirochrome.com.
Monitoring Dynamic Cellular Processes with this compound Conjugates
This compound conjugates, such as SiR-actin and SiR-tubulin, are widely used to monitor dynamic cellular processes in live cells spirochrome.comcytoskeleton.comcytoskeleton.comspirochrome.cominvivochem.comspirochrome.com. These probes allow for the visualization of the cytoskeleton, enabling researchers to study events like actin polymerization, microtubule dynamics, and changes mediated by signaling pathways like Rho/Ras GTPases spirochrome.comcytoskeleton.comcytoskeleton.comspirochrome.com. The fluorogenic nature of these probes means that washing steps are often not required after labeling, simplifying live-cell imaging protocols spirochrome.comspirochrome.com. SiR-actin, for example, has been used to image actin dynamics in various cell types spirochrome.comspirochrome.com. SiR-tubulin allows for the specific labeling of microtubules in live cells with high specificity and low background spirochrome.comspirochrome.com.
Data Table: Super-Resolution Microscopy Techniques and SiR Probe Compatibility
| Microscopy Technique | SiR Probe Compatibility | Key Advantages with SiR Probes | Noted Considerations with SiR Probes | Relevant Snippets |
| STED | Compatible | Live-cell imaging, far-red emission, fluorogenic, low background | Current time information in West Sussex, GB., cytoskeleton.com, spirochrome.com, tebubio.com, cytoskeleton.com, cytoskeleton.com, invivochem.com, fishersci.com | |
| SIM | Compatible | Live-cell imaging, far-red emission, fluorogenic, low background | Current time information in West Sussex, GB., tebubio.com, cytoskeleton.com | |
| SMLM (STORM/PALM) | Compatible (with modifications/specific probes) | Spontaneous blinking (HM-SiR) | Potential phototoxicity in live-cell STORM at high power | cytoskeleton.com, biorxiv.org, fishersci.com, nih.gov, cytoskeleton.com, microscopyu.com, researchgate.net |
| MINSTED | Compatible | High resolution, fluorogenic | rsc.org |
Biocompatibility for Prolonged Imaging and Reduced Cellular Stress
SiR probes, including those derived from this compound, exhibit favorable biocompatibility, which is crucial for live-cell imaging experiments requiring prolonged observation periods. These probes are designed to be excited and emit light in the near-infrared/far-red spectral range, which helps to avoid the autofluorescence typically encountered with shorter wavelengths like blue and green light, thus contributing to lower background signals cytoskeleton.com. While SiR-actin and SiR-tubulin probes can show some effects on cell proliferation and cytoskeletal dynamics at higher concentrations, they are significantly less toxic than their parent drugs cytoskeleton.com. Studies in HeLa cells have shown that concentrations below 100 nM efficiently label microtubules and F-actin, enabling high signal-to-noise images without altering cellular dynamics cytoskeleton.com. The use of near-infrared fluorophores like SiR also helps to reduce light-induced cellular stress mdpi.com.
Strategies for Enhancing Cell Permeability and Loading Efficiency (e.g., Verapamil Co-Incubation)
Efficient cell permeability is essential for live-cell imaging with small organic fluorophores mdpi.com. SiR-based ligands, including those generated from this compound, exhibit relatively high cell permeability due to the prevalence of the lipophilic, non-fluorescent spirolactone form in aqueous solution acs.orggoogle.com. However, the loading efficiency of SiR probes can vary depending on the cell type, and some cell types may exclude them mdpi.com.
To improve fluorescent staining with SiR probes, concomitant incubation with verapamil, a broad-spectrum efflux pump inhibitor, can be employed mdpi.com. Verapamil is known to be combined with cytotoxic agents to achieve higher intracellular drug concentrations by inhibiting P-gp efflux systems rsc.org. This strategy helps to overcome potential issues with probe extrusion by cellular efflux pumps, thereby enhancing the intracellular concentration and resulting in more intense and long-term fluorescent signals mdpi.com.
Compatibility with Genetically Encoded Fluorescent Proteins (e.g., GFP, mCherry)
SiR probes are compatible with genetically encoded fluorescent proteins such as GFP (Green Fluorescent Protein) and mCherry cytoskeleton.comspirochrome.com. Genetically encoded fluorescent tags, including GFP and mCherry, are widely used in cell biology and can be fused to proteins of interest to render them fluorescent nih.gov. This compatibility allows for multiplexed imaging experiments where specific cellular structures or proteins are labeled with SiR conjugates while other targets are simultaneously visualized using GFP or mCherry fusion proteins cytoskeleton.comnih.gov. GFP is a canonical example of an intrinsically fluorescent protein, and mCherry has been a popular choice for red fluorescent protein labeling nih.govcore.ac.ukuni-marburg.de. This enables researchers to study the spatial and temporal relationships between different cellular components labeled with both synthetic SiR probes and genetically encoded fluorophores.
Wash-Free Imaging Capabilities Owing to Fluorogenic Nature
A significant advantage of SiR-based probes, including those derived from this compound, is their fluorogenic nature, which enables wash-free imaging acs.orgspirochrome.comcytoskeleton.comnih.gov. SiR-coupled probes exist in an equilibrium between a non-fluorescent, closed spirolactone state and an open, highly fluorescent zwitterionic state cytoskeleton.comacs.orggoogle.com. In aqueous solution, the equilibrium favors the non-fluorescent spirolactone form, resulting in low background fluorescence from unbound probes cytoskeleton.comacs.orggoogle.com. Upon binding to their target molecule within the cellular environment, the equilibrium shifts towards the highly fluorescent open state, leading to a substantial increase in fluorescence intensity cytoskeleton.comacs.orggoogle.com. This fluorescence amplification upon binding can be as high as 100-fold cytoskeleton.com.
This binding-induced fluorescence activation means that only the probes specifically bound to their targets are significantly fluorescent, while the unbound probes in the surrounding medium remain largely non-fluorescent cytoskeleton.comacs.org. Consequently, high signal-to-noise ratio images can be obtained without the need for extensive washing steps to remove excess unbound probe, simplifying live-cell imaging protocols and reducing potential cellular perturbation caused by washing acs.orgnih.gov.
Multicolor Imaging Strategies
This compound probes can be integrated into multicolor imaging strategies, allowing the simultaneous visualization of multiple cellular components.
Dual-Color Imaging Approaches Using Different SiR Fluorophores (e.g., SiR and SiR700)
Dual-color imaging can be effectively performed using different members of the silicon rhodamine family, such as SiR and SiR700 spirochrome.comcytoskeleton.com. SiR700 is an analogue of SiR with absorption and emission spectra shifted approximately 50 nm towards the red compared to SiR spirochrome.com. This spectral separation allows SiR700-based probes to be used in combination with SiR-based probes for simultaneous imaging in live cells spirochrome.comcytoskeleton.com. Both SiR and SiR700 probes are cell-permeable, far-red, and fluorogenic spirochrome.com. Probes based on SiR700 are available for various cellular targets, including actin, microtubules, DNA, and lysosomes spirochrome.comcytoskeleton.com.
Dual-color imaging with SiR and SiR700 can be performed using standard microscopy techniques like confocal, SIM, and STED spirochrome.com. While their emission spectra overlap to some extent, they can be spectrally resolved spirochrome.com. Strategies such as post-acquisition image subtraction can be employed to minimize bleed-through between the SiR and SiR700 channels spirochrome.com. For optimal dual-color imaging, it is recommended to pair a target that provides a higher signal with the SiR700 version of the probe, as SiR700 probes generally have lower brightness compared to their SiR counterparts spirochrome.com. For example, if imaging DNA and microtubules, using SiR700-DNA and SiR-tubulin is suggested to minimize bleed-through into the SiR700 channel spirochrome.com.
Integration with Other Fluorescent Markers for Multiplexed Imaging
Beyond using different SiR variants, this compound conjugates can be integrated with other fluorescent markers for multiplexed imaging applications nih.govnih.govnih.gov. This includes compatibility with genetically encoded fluorescent proteins like GFP and mCherry, as discussed in Section 4.2.4 cytoskeleton.comspirochrome.com.
Targeted Subcellular Labeling with Sir Nhs Conjugates
Cytoskeletal Element Imaging
The cytoskeleton, a dynamic network of protein filaments, plays crucial roles in cell shape, motility, and division. SiR conjugates have become valuable tools for visualizing key cytoskeletal components in live cells.
Actin Labeling (e.g., SiR-Actin) for F-Actin Structures (Stress Fibers, Actin Cortex, Contractile Rings)
SiR-Actin is a widely used SiR conjugate for visualizing filamentous actin (F-actin) structures in living cells. spirochrome.comspirochrome.com It is based on the SiR fluorophore conjugated to a derivative of jasplakinolide, a natural product known to bind F-actin. nih.govspirochrome.combiologists.com SiR-Actin allows for specific and comprehensive labeling of actin filaments. mpg.de Upon binding to F-actin, SiR-Actin exhibits a significant increase in fluorescence intensity, reported to be more than 100-fold in vitro. nih.govmpg.de This fluorogenic property contributes to a high signal-to-noise ratio, enabling clear visualization of F-actin structures such as stress fibers, the actin cortex, and contractile rings. nih.goviiarjournals.org SiR-actin has been successfully used in various cell types, including human primary dermal fibroblasts, HeLa cells, and even in whole embryo cultures. nih.govmpg.de It has also revealed novel F-actin structures in sperm heads that were not observed with traditional phalloidin (B8060827) staining. researchgate.net
Tubulin/Microtubule Labeling (e.g., SiR-Tubulin) for Centrosome and Microtubule Organization Studies
SiR-Tubulin is another important SiR conjugate used for imaging microtubules, key components of the cytoskeleton involved in cell division, intracellular transport, and maintaining cell shape. spirochrome.comtebubio.com SiR-Tubulin is based on the SiR fluorophore linked to Docetaxel, a microtubule-binding drug. tebubio.comspirochrome.com Similar to SiR-Actin, SiR-Tubulin is fluorogenic, showing a fluorescence increase upon binding to microtubules. mpg.despirochrome.com This probe allows for specific labeling of endogenous microtubules in live cells without the need for genetic modification or overexpression of fluorescent proteins. tebubio.com SiR-Tubulin has been utilized to study microtubule organization, including the arrangement of microtubules originating from centrosomes, the main microtubule-organizing centers in animal cells. researchgate.net It has also been used in conjunction with other fluorescent markers to visualize microtubule dynamics during processes like cell division. nih.gov
Investigation of Cytoskeletal Dynamics and Drug-Induced Morphological Changes
The ability of SiR conjugates like SiR-Actin and SiR-Tubulin to label cytoskeletal structures in live cells with minimal toxicity and high photostability makes them ideal for studying dynamic processes. mpg.decytoskeleton.com Researchers can use these probes with time-lapse microscopy to observe the real-time remodeling of the actin and microtubule networks. This includes studying processes like cell migration, cytokinesis, and the formation and disassembly of specific structures like stress fibers or the mitotic spindle. Furthermore, these probes are valuable for investigating the effects of drugs or other perturbations on cytoskeletal organization and dynamics, allowing researchers to visualize drug-induced morphological changes at a high resolution.
Nucleic Acid Imaging
SiR-NHS conjugates have also been adapted for labeling nucleic acids, providing tools for studying nuclear structures and facilitating advanced genomic and epigenomic assays.
DNA Labeling (e.g., SiR-DNA, SPY-DNA) for Nuclear Structures
SiR-DNA, also known as SiR-Hoechst, is a cell-permeable, fluorogenic probe designed for labeling DNA in live cells. cytoskeleton.comcytoskeleton.comspirochrome.comtebubio.com It is based on the SiR fluorophore conjugated to a DNA minor groove binder, bisbenzimide. cytoskeleton.comtebubio.com SiR-DNA specifically stains the nuclei of live cells with low background fluorescence. cytoskeleton.comcytoskeleton.comspirochrome.com Its far-red emission spectrum is advantageous for live-cell imaging as it reduces phototoxicity and autofluorescence compared to UV-excited DNA dyes like Hoechst. cytoskeleton.comcytoskeleton.comtebubio.comresearchgate.net SiR-DNA is compatible with super-resolution microscopy techniques like STED and SIM, enabling high-resolution visualization of nuclear structures and chromatin organization. cytoskeleton.commdpi.com SPY-DNA probes, such as SPY505-DNA and SPY555-DNA, represent a newer generation of DNA stains based on the SPY™ dye series, offering similar advantages to SiR-DNA, including cell permeability, low toxicity, and compatibility with super-resolution microscopy, while providing different spectral options for multicolor imaging. cytoskeleton.comcytoskeleton.comtebubio.comspirochrome.comspirochrome.com SPY650-DNA, for instance, is reported to be significantly brighter than SiR-DNA at equal concentrations. tebubio.comspirochrome.com
Oligonucleotide Labeling for Advanced Genomic and Epigenomic Assays (e.g., ATAC-SMLM)
This compound ester's ability to conjugate to amine-bearing molecules makes it suitable for labeling oligonucleotides. spirochrome.com This capability is crucial for developing probes used in advanced genomic and epigenomic assays that rely on visualizing specific DNA or RNA sequences. For example, this compound or related NHS esters of spontaneously blinking dyes have been used to label oligonucleotides for super-resolution assays of transposase-accessible chromatin (ATAC-SMLM). nih.govresearchgate.net ATAC-SMLM is a technique that combines the ATAC method, which identifies accessible regions of chromatin using a transposase to insert DNA probes, with single-molecule localization microscopy (SMLM) to visualize these accessible sites at a nanometer scale. embopress.orgnih.gov Labeling the DNA probes with fluorescent dyes like those derived from this compound allows for the super-resolution imaging of accessible chromatin domains, providing insights into genome organization and regulation. nih.govembopress.org
Here is a summary of some SiR-based probes and their properties:
| Probe Name | Target | Excitation (nm) | Emission (nm) | Molecular Weight ( g/mol ) | Key Features |
| This compound | Amine groups | 652 | 674 | 569.7 | Amine-reactive ester, for custom conjugation, fluorogenic, cell permeable. spirochrome.comcytoskeleton.com |
| SiR-Actin | F-Actin | 652 | 674 | 1241.6 | Fluorogenic, cell permeable, high specificity for F-actin, compatible with SR microscopy. spirochrome.comspirochrome.com |
| SiR-Tubulin | Microtubules | 652 | 674 | 1303.6 | Fluorogenic, cell permeable, high specificity for microtubules, compatible with SR microscopy. spirochrome.comtebubio.comspirochrome.com |
| SiR-DNA | DNA (Nucleus) | 652 | 674 | - | Fluorogenic, cell permeable, high specificity for DNA, low background, compatible with SR microscopy. cytoskeleton.comcytoskeleton.comspirochrome.com |
| SPY505-DNA | DNA (Nucleus) | 512 | 531 | - | Bright green, non-toxic, cell permeable, high specificity for DNA, compatible with SR microscopy. cytoskeleton.comtebubio.com |
| SPY555-DNA | DNA (Nucleus) | 555 | 580 | - | Bright orange, non-toxic, cell permeable, high specificity for DNA, compatible with SR microscopy. cytoskeleton.comtebubio.comspirochrome.com |
| SPY650-DNA | DNA (Nucleus) | 652 | 674 | - | Bright far-red, fluorogenic, non-toxic, cell permeable, high specificity for DNA, compatible with SR microscopy. tebubio.comspirochrome.com |
Organelle-Specific Probes
This compound conjugates can be designed to selectively stain specific organelles, allowing researchers to study their morphology, dynamics, and function in live cells.
Lysosome Detection and Dynamics (e.g., SiR-Lysosome)
SiR-Lysosome is a prominent example of an organelle-specific probe based on the SiR fluorophore. It is a cell-permeable, fluorogenic probe that specifically stains lysosomes in live cells without requiring genetic manipulation or overexpression. cytoskeleton.comspirochrome.com The specificity of SiR-Lysosome for lysosomes is based on its conjugation to pepstatin A, a peptide known to bind to active cathepsin D, a protease found in lysosomes. cytoskeleton.comspirochrome.comnih.gov
SiR-Lysosome exhibits far-red emission (detectable with standard Cy5 filter sets), which helps to minimize phototoxicity and cellular autofluorescence, making it suitable for live-cell imaging. cytoskeleton.comspirochrome.com It is compatible with fluorescent proteins like GFP and mCherry, allowing for multi-color imaging experiments. cytoskeleton.comspirochrome.com SiR-Lysosome can be utilized with various microscopy techniques, including widefield, confocal, SIM, and STED microscopy, providing researchers with options for both conventional and super-resolution imaging of lysosomes. cytoskeleton.comspirochrome.com
Research findings indicate that SiR-Lysosome allows for the labeling of lysosomes with high specificity and low background. spirochrome.com Studies using SiR-Lysosome have monitored changes in the amount of active lysosomal cathepsin D protease. nih.gov While SiR-Lysosome is a valuable tool, it's important to note that prolonged incubation with lysosomotropic probes can potentially alter lysosomal properties, such as inducing lysosomal alkalization. nih.gov Optimal labeling conditions, including concentration and incubation time, may need to be empirically determined for different cell types. spirochrome.com
Protein Labeling and Tracking
This compound is widely used for labeling proteins, enabling researchers to track protein localization, dynamics, and interactions.
General Protein Conjugation via Amine Reactivity
This compound ester is an amine-reactive probe that readily conjugates to primary and secondary amines found in proteins, primarily targeting the ε-amino groups of lysine (B10760008) residues. spirochrome.combio-techne.combiotium.com This reaction forms a stable amide bond, covalently linking the SiR fluorophore to the protein. spirochrome.combiotium.comspirochrome.com
The conjugation reaction is typically performed at a slightly basic pH to ensure that amine groups are non-protonated and available for reaction. bio-techne.com Buffers containing primary amines should be avoided as they can compete with the protein for conjugation. bio-techne.com The reaction is often carried out in anhydrous solvents like DMSO or DMF. bio-techne.com
Protocols for protein labeling with NHS esters, including this compound, involve preparing a stock solution of the dye and then adding it to the protein solution at an appropriate molar ratio. bio-techne.com Incubation is typically done in the dark to protect the fluorescent dye. bio-techne.com The reaction can be quenched by adding a solution containing primary amines like Tris-HCl or Glycine. bio-techne.com
The degree of labeling (DOL), which is the average number of dye molecules conjugated per protein molecule, is a critical parameter that can affect protein function and antibody binding affinity. biotium.com The optimal DOL range can vary depending on the specific dye and protein. biotium.com Factors such as protein concentration and incubation time can influence labeling efficiency. biotium.com
Antibody Labeling for Immunofluorescence Applications
Labeling antibodies with fluorescent dyes is a common practice in immunofluorescence microscopy, flow cytometry, and other biological applications. nih.govbroadpharm.com this compound is a suitable reagent for this purpose due to its reactivity with the amine groups present in antibodies. spirochrome.comcytoskeleton.comrsc.org
Conjugation of this compound to antibodies allows for direct immunofluorescence, where the fluorescently labeled antibody binds directly to the target antigen. rsc.org This method provides a straightforward way to visualize the localization of specific proteins within cells or tissues. rsc.org
While direct labeling with this compound is effective, studies have compared it to other antibody modification methods. For instance, in a study comparing this compound labeling to a re-bridging method for anti-GAPDH antibodies, direct labeling with this compound resulted in lower fluorescence intensity compared to the re-bridged antibody. rsc.org This suggests that the conjugation strategy can impact the brightness of the labeled antibody.
Conjugation to Genetically Encoded Self-Labeling Tags (e.g., HaloTag, SNAP-tag) for Specific Protein Targeting
Genetically encoded self-labeling tags like HaloTag and SNAP-tag provide highly specific methods for targeting and labeling proteins of interest in live or fixed cells. tenovapharma.comnih.govresearchgate.net These tags are genetically fused to the protein of interest and then covalently labeled by incubating the cells with a cell-permeable fluorescent ligand specific to the tag. tenovapharma.comnih.gov this compound can be used to synthesize such ligands by conjugating the SiR fluorophore to the tag-specific reactive molecule.
The SNAP-tag is derived from a DNA repair enzyme and reacts covalently with benzylguanine (BG) derivatives. tenovapharma.comspirochrome.com The HaloTag is derived from a bacterial haloalkane dehalogenase and reacts covalently with chloroalkane (CA) ligands. researchgate.netacs.org SiR-conjugated ligands, such as SiR-BG for SNAP-tag and SiR-CA for HaloTag, allow for specific and covalent attachment of the SiR fluorophore to the fusion protein. nih.gov
This approach enables precise labeling and tracking of specific proteins in various experimental settings, including live-cell imaging and super-resolution microscopy. tenovapharma.comnih.gov Studies have utilized SiR-conjugated ligands for HaloTag and SNAP-tag to visualize proteins and subcellular structures. nih.govbiorxiv.org For example, SiR-conjugated ligands have been used to label mannosidase II (ManII) and sialyltransferase (ST) fused to either HaloTag or SNAP-tag to visualize the Golgi apparatus. nih.gov
Research comparing HaloTag and SNAP-tag labeling with SiR dyes in STED microscopy has shown differences in labeling efficiency and brightness. nih.gov One study found that the initial brightness of Halo-labeled proteins was significantly brighter than that of SNAP-labeled proteins when using SiR dyes. nih.gov This highlights that the choice of self-labeling tag and fluorophore combination can influence imaging results.
Applications in Studying Protein Complex Formation and Interactions
This compound conjugates can be valuable tools for investigating protein complex formation and interactions. By labeling specific proteins within a complex or potential interacting partners, researchers can study their co-localization, association dynamics, and the conditions under which interactions occur.
While the search results did not provide specific examples of this compound directly used in protein complex formation studies, the general principle of using amine-reactive crosslinkers, including those with NHS ester groups, for protein interaction analysis is well-established. thermofisher.com Homobifunctional crosslinkers with NHS ester groups at both ends are used to covalently link interacting proteins in a complex. thermofisher.com This allows for the detection of associated proteins through techniques like electrophoresis and Western blotting. thermofisher.com
This compound, as a component in creating fluorescently labeled probes, could potentially be used in conjunction with methods for studying protein interactions. For instance, labeling a protein of interest with a SiR conjugate could allow for its visualization and tracking, and if this protein is part of a complex, its localization within the cell could provide insights into where complex formation occurs. Furthermore, techniques like Förster Resonance Energy Transfer (FRET) could potentially be adapted using SiR conjugates to study interactions between labeled proteins if the spectral properties are suitable.
Studies on protein complexes, such as the Silent Information Regulator (SIR) complex in yeast, demonstrate the importance of understanding protein-protein interactions for the assembly and function of these complexes. nih.govnih.gov While these specific studies did not mention this compound, the need for tools to probe such interactions underscores the potential applications of fluorescent labeling agents like this compound conjugates in this field.
Compound Table
| Compound Name | PubChem CID |
| This compound | N/A |
| SiR-Lysosome | N/A |
| Pepstatin A | 9829526 |
| HaloTag ligand | 147582007 |
| SNAP-tag substrate | N/A |
| N-Hydroxysuccinimide | 80170 |
| Cathepsin D | N/A |
| GFP | N/A |
| mCherry | N/A |
| Lysine | 6022 |
| Tris-HCl | N/A |
| Glycine | 750 |
| IgG | N/A |
| GAPDH | N/A |
| Mannosidase II | N/A |
| Sialyltransferase | N/A |
| Benzylguanine (BG) | 16129778 |
| Chloroalkane (CA) | N/A |
| SIR complex | N/A |
| Sir2 protein | N/A |
| Sir3 protein | N/A |
| Sir4 protein | N/A |
Note: PubChem CIDs for some general biological terms (e.g., proteins, complexes) are not applicable as they refer to classes or complexes rather than specific chemical compounds. Pepstatin A CID is provided based on search result wikipedia.org which links Siramesine (Lu 28-179) to CID 9829526, and other sources link Pepstatin A to Cathepsin D binding which is the basis of SiR-Lysosome. cytoskeleton.comspirochrome.comnih.gov HaloTag ligand CID is based on a specific example (JF635-HaloTag ligand). nih.gov Benzylguanine CID is based on a search result for CaCCinh-A01 which also listed Benzylguanine with a CID. plos.org Lysine CID is provided as an example of an amino acid with a primary amine. nih.gov Glycine CID is provided as an example of an amino acid used for quenching. mdpi.com N-Hydroxysuccinimide CID is provided. wikipedia.orgnih.gov##
This compound, a derivative of the silicon rhodamine (SiR) fluorophore featuring an N-hydroxysuccinimidyl ester group, stands as a key reagent for the creation of bespoke fluorescent probes for biological imaging. spirochrome.com Its inherent reactivity with primary and secondary amines facilitates the formation of robust covalent amide bonds, enabling the labeling of a diverse array of biomolecules, including small molecules, peptides, oligonucleotides, and proteins. spirochrome.com this compound conjugates are notable for their far-red absorption and emission spectra, high extinction coefficient, significant photostability, and compatibility with advanced super-resolution microscopy techniques such as STED and SIM. spirochrome.com These characteristics are instrumental in minimizing phototoxicity and reducing sample autofluorescence during live-cell imaging experiments. cytoskeleton.comspirochrome.com
Organelle-Specific Probes
This compound conjugates are instrumental in the development of probes designed for the selective staining and visualization of specific organelles, thereby allowing researchers to investigate their morphology, dynamics, and functional roles within living cells.
Lysosome Detection and Dynamics (e.g., SiR-Lysosome)
SiR-Lysosome exemplifies an organelle-specific probe derived from the SiR fluorophore. This probe is cell-permeable, fluorogenic, and exhibits high specificity for labeling lysosomes in live cells without the necessity of genetic modification or overexpression. cytoskeleton.comspirochrome.com The targeted specificity of SiR-Lysosome for lysosomes is achieved through its conjugation to pepstatin A, a peptide recognized for its binding affinity to active cathepsin D, a protease predominantly found within lysosomes. cytoskeleton.comspirochrome.comnih.gov
SiR-Lysosome emits light in the far-red spectrum, which can be detected using standard Cy5 filter sets, thereby mitigating phototoxicity and cellular autofluorescence, which is particularly advantageous for live-cell imaging. cytoskeleton.comspirochrome.com The probe is compatible with commonly used fluorescent proteins like GFP and mCherry, facilitating multi-color imaging studies. cytoskeleton.comspirochrome.com SiR-Lysosome is applicable across various microscopy platforms, including widefield, confocal, SIM, and STED microscopy, offering flexibility for both conventional and super-resolution imaging of lysosomes. cytoskeleton.comspirochrome.com
Research indicates that SiR-Lysosome enables the specific labeling of lysosomes with minimal background signal. spirochrome.com Studies employing SiR-Lysosome have successfully monitored alterations in the levels of active lysosomal cathepsin D protease. nih.gov It is important to consider that extended exposure to lysosomotropic probes like SiR-Lysosome can potentially influence lysosomal characteristics, such as inducing an increase in lysosomal pH. nih.gov Determining the optimal labeling conditions, including probe concentration and incubation duration, may require empirical optimization for different cell lines. spirochrome.com
Protein Labeling and Tracking
This compound is extensively employed for the labeling of proteins, which facilitates the tracking of protein localization, dynamic behavior, and interactions.
General Protein Conjugation via Amine Reactivity
This compound ester functions as an amine-reactive probe, readily forming conjugates with primary and secondary amine groups present in proteins, with a primary target being the ε-amino groups of lysine residues. spirochrome.combio-techne.combiotium.com This reaction results in the formation of a stable amide bond, creating a covalent link between the SiR fluorophore and the protein. spirochrome.combiotium.comspirochrome.com
For efficient conjugation, the reaction is typically conducted at a slightly alkaline pH to ensure that amine groups are deprotonated and available for reaction. bio-techne.com The presence of buffers containing primary amines should be avoided as they can compete with the protein for the NHS ester. bio-techne.com Anhydrous solvents such as DMSO or DMF are commonly used for preparing dye stock solutions. bio-techne.com
Standard protocols for labeling proteins with NHS esters, including this compound, involve preparing a concentrated stock solution of the dye and subsequently adding it to the protein solution at a predetermined molar ratio. bio-techne.com The reaction is usually carried out in the dark to protect the light-sensitive fluorescent dye. bio-techne.com The reaction can be terminated by adding a solution containing primary amines, such as Tris-HCl or Glycine. bio-techne.com
The degree of labeling (DOL), representing the average number of dye molecules attached per protein molecule, is a crucial factor that can impact protein function and antibody binding affinity. biotium.com The optimal DOL range is dependent on the specific dye and protein being labeled. biotium.com Parameters such as protein concentration and incubation time can influence the efficiency of the labeling reaction. biotium.com
Antibody Labeling for Immunofluorescence Applications
Fluorescent labeling of antibodies is a fundamental technique in immunofluorescence microscopy, flow cytometry, and various other biological assays. nih.govbroadpharm.com this compound is well-suited for this application due to its reactivity with the amine groups found in antibody molecules. spirochrome.comcytoskeleton.comrsc.org
Conjugating this compound to antibodies enables direct immunofluorescence, where the fluorescently tagged antibody binds directly to its corresponding antigen. rsc.org This approach provides a straightforward method for visualizing the spatial distribution of specific proteins within cellular or tissue contexts. rsc.org
Comparisons between direct antibody labeling with this compound and alternative modification strategies have been conducted. For instance, a study comparing this compound labeling to a re-bridging method for anti-GAPDH antibodies observed that direct labeling with this compound resulted in lower fluorescence intensity compared to the re-bridged antibody. rsc.org This suggests that the chosen conjugation method can influence the resulting antibody brightness.
Conjugation to Genetically Encoded Self-Labeling Tags (e.g., HaloTag, SNAP-tag) for Specific Protein Targeting
Genetically encoded self-labeling tags, such as HaloTag and SNAP-tag, offer highly specific strategies for targeting and labeling proteins of interest in both live and fixed cells. tenovapharma.comnih.govresearchgate.net These tags are genetically fused to the protein of interest, and the resulting fusion protein is then covalently labeled by incubating the cells with a cell-permeable fluorescent ligand specific for the tag. tenovapharma.comnih.gov this compound can be utilized in the synthesis of these ligands by conjugating the SiR fluorophore to the reactive molecule specific to the self-labeling tag.
The SNAP-tag is derived from a DNA repair enzyme and forms a covalent bond with benzylguanine (BG) derivatives. tenovapharma.comspirochrome.com The HaloTag originates from a bacterial haloalkane dehalogenase and reacts covalently with chloroalkane (CA) ligands. researchgate.netacs.org SiR-conjugated ligands, such as SiR-BG for SNAP-tag and SiR-CA for HaloTag, facilitate the specific and covalent attachment of the SiR fluorophore to the protein of interest via the fused tag. nih.gov
This methodology allows for precise labeling and tracking of specific proteins in a variety of experimental setups, including live-cell imaging and super-resolution microscopy. tenovapharma.comnih.gov Studies have employed SiR-conjugated ligands for both HaloTag and SNAP-tag systems to visualize proteins and subcellular structures. nih.govbiorxiv.org For example, SiR-conjugated ligands have been used to label fusion proteins of mannosidase II (ManII) and sialyltransferase (ST) with either HaloTag or SNAP-tag to visualize the Golgi apparatus. nih.gov
Research comparing the performance of HaloTag and SNAP-tag labeling with SiR dyes in the context of STED microscopy has revealed differences in labeling efficiency and resulting brightness. nih.gov One study reported that the initial brightness of proteins labeled with HaloTag using SiR dyes was notably higher than that of proteins labeled with SNAP-tag. nih.gov This finding underscores the importance of considering the specific self-labeling tag and fluorophore combination when designing imaging experiments.
Research Methodologies and Experimental Considerations
Assay Development and Validation
The performance of SiR-NHS and its conjugates is evaluated through a series of in vitro and ex vivo assays designed to test labeling efficiency, specificity, and signal-to-noise ratio.
The evaluation of this compound performance in vitro typically involves labeling proteins in fixed cells. The N-hydroxysuccinimide (NHS) ester moiety of this compound reacts with primary amines on proteins, forming stable amide bonds. biotium.comnih.govresearchgate.net A common application is the preparation of fluorescently-labeled antibodies for immunofluorescence. biotium.com
Assay development for in vitro applications focuses on optimizing the labeling reaction to achieve a desired degree of labeling (DOL), which is the average number of fluorophore molecules conjugated to a single protein. The protein concentration is a key parameter, with concentrations of 2.5 mg/mL or higher generally leading to greater labeling efficiency. biotium.com The reaction is typically carried out in a buffer with a slightly basic pH, such as 0.1 M sodium bicarbonate at pH 8.3, to ensure that the primary amine groups are deprotonated and reactive. biotium.comabberior.rocks
Validation of the probe's performance in cellular assays involves several steps. After labeling, unbound dye is removed, often through size-exclusion chromatography (e.g., a Sephadex® column). biotium.com The performance of the this compound labeled conjugate is then assessed in fixed and permeabilized cells. For example, an antibody conjugated with this compound would be used in a standard immunocytochemistry protocol. The validation would involve imaging the cells to confirm that the probe correctly localizes to the target structure, comparing the staining pattern to that obtained with other validated labels for the same target. The signal-to-background ratio is a critical performance metric; washes after the labeling step are crucial to remove unbound fluorophores and minimize background fluorescence. oxinst.com
A key characteristic of SiR-based probes is their fluorogenic nature. The unbound this compound exists predominantly in a non-fluorescent, closed spirolactone state. Upon binding to its target, the equilibrium shifts to the highly fluorescent, open zwitterionic form. cytoskeleton.com This property is fundamental to achieving a high signal-to-noise ratio in cellular imaging. Assays to validate this performance characteristic would involve measuring the fluorescence intensity of the probe before and after conjugation to its target protein, as well as in cellular contexts with and without the target present.
Table 1: Typical Parameters for In Vitro Labeling of IgG Antibodies with this compound
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Protein Concentration | ≥ 2.5 mg/mL | Higher concentration increases labeling efficiency. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | Maintains pH ~8.3, optimal for amine reactivity. |
| Dye/Protein Molar Ratio | 9:1 to 15:1 | Optimized for achieving a suitable degree of labeling for antibodies. |
| Reaction Time | 1 hour at room temperature | Sufficient time for the conjugation reaction to proceed. |
| Purification Method | Size-Exclusion Chromatography | Effectively removes unconjugated this compound. |
The application of this compound for ex vivo tissue imaging allows for the visualization of cellular and subcellular structures within the context of the tissue architecture. Protocols for preparing tissue, such as brain slices, for fluorescence imaging are well-established and can be adapted for use with this compound labeled probes. nih.govnih.gov This process typically involves fixation, slicing, permeabilization, and blocking of non-specific binding sites before the application of the fluorescent probe. licorbio.comlicorbio.com
In a manner similar to in vitro cellular assays, this compound is often used to label antibodies that, in turn, target specific proteins within the tissue slice. The far-red emission of SiR is advantageous for tissue imaging as it minimizes autofluorescence, which can be a significant source of background in biological tissues. cytoskeleton.com
A notable application is in cleared tissue microscopy, where the tissue is rendered transparent to allow for deep imaging. The FLARE (Fluorescent Labeling of Abundant Reactive Entities) technique, for example, uses amine-reactive NHS-esters like ATTO 647N NHS ester to covalently stain proteins throughout a tissue sample, providing a general structural context. researchgate.netnih.gov this compound can be employed in a similar fashion to provide a bright and photostable signal that withstands the chemical treatments involved in tissue clearing protocols. The covalent nature of the bond formed by this compound is crucial for retaining the fluorescent signal throughout the multi-step process of tissue clearing and imaging. researchgate.net Validation in this context involves confirming the uniform penetration and labeling throughout the depth of the tissue slice and ensuring that the fluorescence signal corresponds to known anatomical structures.
Addressing Experimental Challenges
The use of this compound (Silicon-rhodamine N-hydroxysuccinimide ester) in fluorescence microscopy, while advantageous, requires careful consideration of potential experimental hurdles to ensure data quality and reproducibility. Key challenges include managing cellular autofluorescence and optimizing probe delivery and staining across different biological samples.
Strategies for Minimizing Autofluorescence
Autofluorescence is the natural fluorescence emitted by various biological structures, which can obscure the specific signal from a fluorescent probe, leading to a low signal-to-noise ratio. microscopyfocus.com Effectively managing autofluorescence is critical for achieving high-contrast images.
One of the intrinsic advantages of SiR-based probes is their operation in the far-red to near-infrared spectral range (excitation ~650 nm, emission ~670 nm). cytoskeleton.com This is significant because common endogenous sources of autofluorescence, such as flavins, NADH, collagen, and elastin, typically fluoresce at shorter wavelengths, particularly in the blue and green regions of the spectrum. microscopyfocus.comcytoskeleton.comfluorofinder.com By shifting excitation and emission to the far-red, SiR probes inherently avoid the most intense regions of cellular autofluorescence, resulting in a lower background signal compared to many other fluorophores. cytoskeleton.comptglab.com
Furthermore, SiR probes exhibit a mechanism that enhances their signal-to-background ratio. The unbound probe primarily exists in a non-fluorescent, closed spirolactone state. Upon binding to its target, it transitions to an open, highly fluorescent zwitterionic state, leading to a significant increase in fluorescence—potentially up to 100-fold—which further distinguishes the specific signal from background noise. cytoskeleton.com
Despite these advantages, residual autofluorescence can still present challenges. Several strategies can be implemented to further minimize its impact:
Sample Preparation and Handling: The method of fixing and preparing samples can significantly influence autofluorescence levels. Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) are known to generate autofluorescence. fluorofinder.com Alternatives include using organic solvents such as ice-cold methanol (B129727) or treating aldehyde-fixed samples with a reducing agent like sodium borohydride (B1222165). fluorofinder.comptglab.com Additionally, dead cells are typically more autofluorescent than live cells; their removal through methods like low-speed centrifugation can improve image quality. fluorofinder.com
Procedural Controls: It is crucial to run an unlabeled control sample (processed in the same way but without the fluorescent probe) to determine the baseline level and spectral properties of autofluorescence in the specimen. microscopyfocus.comfluorofinder.com For samples with persistent autofluorescence, a pre-imaging photobleaching step can be effective. This involves exposing the sample to high-intensity light to bleach the endogenous fluorophores before introducing the this compound conjugate. microscopyfocus.com
Instrumentation and Imaging Parameters: Modern microscopy systems offer advanced tools for managing background signals. The use of a white light laser allows for precise tuning of the excitation wavelength to optimally excite the SiR probe while minimally exciting autofluorescent species. microscopyfocus.com Similarly, spectral detectors can be configured to specifically collect emissions from the SiR probe and exclude signals from other wavelengths. microscopyfocus.com
Table 1: Methodologies for Autofluorescence Reduction
| Strategy Category | Method | Description |
|---|---|---|
| Fluorophore Choice | Use Far-Red Dyes | This compound operates in the far-red spectrum (~650/670 nm), avoiding the primary autofluorescence range of many endogenous molecules like flavins and NADH. microscopyfocus.comcytoskeleton.com |
| Sample Preparation | Modify Fixation Protocol | Replace aldehyde-based fixatives with organic solvents (e.g., chilled methanol) or treat with sodium borohydride to reduce fixation-induced fluorescence. fluorofinder.comptglab.com |
| Remove Dead Cells | Eliminate dead cells from the sample, as they are a significant source of autofluorescence. fluorofinder.com | |
| Procedural Steps | Run Unlabeled Controls | Image a sample without the fluorescent probe to establish the baseline level and spectral signature of autofluorescence. microscopyfocus.comfluorofinder.com |
| Pre-Stain Photobleaching | Expose the sample to high-intensity light to bleach endogenous fluorophores before adding the specific probe. microscopyfocus.com | |
| Instrumentation | Utilize Advanced Lasers | Employ a white light laser to precisely tune the excitation wavelength, minimizing the excitation of autofluorescent molecules. microscopyfocus.com |
| Employ Spectral Detection | Use a spectral detector to narrowly define the emission wavelength range, specifically capturing the SiR probe's signal. microscopyfocus.com |
Optimization of Probe Loading and Staining in Diverse Cell Types
Achieving optimal and reproducible staining with this compound conjugates requires careful optimization of loading and incubation parameters, which can vary significantly between different cell types and experimental conditions. The goal is to maximize the specific signal from the target structure while minimizing non-specific labeling and potential phototoxicity. nih.gov
Key parameters that require empirical optimization include probe concentration, incubation time, and temperature. Studies have shown that for live-cell labeling, incubation conditions such as a concentration range of 1.5–15 µM and an incubation time of 30 minutes at either 20°C or 37°C can be effective starting points for certain dyes. nih.gov However, a higher concentration or prolonged incubation can lead to non-specific labeling and cellular stress, while insufficient loading may result in a weak signal. nih.govbiocompare.com
The optimal staining protocol is often cell-type dependent. For instance, comparative studies using various NHS ester dyes on HeLa cells and human retinal pigment epithelial (RPE-1) cells have revealed both strong similarities and distinct differences in staining patterns. nih.gov While many subcellular compartments showed consistent labeling morphologies between the two cell lines, some dyes exhibited unique behaviors, such as clear intra-nuclear and nucleolar staining in RPE-1 cells that was absent in HeLa cells. nih.gov This underscores the necessity of tailoring staining protocols to the specific cell line being investigated.
The process of optimization is a multi-parameter challenge, particularly in complex assays. As demonstrated in the development of high-content screening methods like the Cell Painting assay, numerous variables—including cell type, plate type, and dye concentrations—must be systematically tested to achieve robust performance. nih.gov For live-cell imaging, this optimization is further complicated by the need to maintain cell viability and normal physiological function throughout the experiment. biocompare.comsemanticscholar.org Minimizing light exposure by reducing laser intensity and shortening exposure times is crucial to prevent phototoxicity and photobleaching, which can compromise the integrity of the results. biocompare.comnih.gov
Table 2: Key Parameters for Staining Optimization with this compound Conjugates
| Parameter | Considerations | Rationale |
|---|---|---|
| Probe Concentration | Titrate to find the lowest effective concentration. | Balances achieving a strong signal with minimizing non-specific binding and potential cytotoxicity. nih.gov |
| Incubation Time | Test a range of durations (e.g., 15 min to several hours). | Ensures sufficient time for probe penetration and target binding without causing undue cellular stress from prolonged exposure. nih.gov |
| Incubation Temperature | Evaluate standard (37°C) and reduced (e.g., 20°C, 4°C) temperatures. | Temperature can affect membrane permeability, probe uptake, and cellular metabolic processes. nih.gov |
| Cell Type | Re-optimize parameters for each new cell line. | Cellular characteristics like size, membrane composition, and metabolic rate can influence probe loading and distribution. nih.gov |
| Imaging Conditions | Minimize laser power and exposure time. | Reduces phototoxicity and photobleaching, which is critical for maintaining cell health in live-cell imaging experiments. biocompare.com |
Future Directions and Emerging Applications of Sir Nhs Technology
Development of Novel SiR-Based Probes
Future efforts are focused on expanding the capabilities of SiR-based probes through modifications to their structure and targeting mechanisms.
Expanding Spectral Range and Tunable Photophysical Properties
Research is ongoing to create SiR derivatives with even further red-shifted excitation and emission wavelengths, moving towards the near-infrared (NIR) region acs.orgmdpi.com. This expansion of the spectral range is crucial for multicolor live-cell imaging, allowing simultaneous visualization of multiple cellular components with minimal spectral overlap acs.orgmdpi.com. Working in the far-red to NIR region also offers advantages such as reduced autofluorescence, higher tissue penetration, and lower phototoxicity compared to probes operating at shorter wavelengths acs.orgresearchgate.netacs.org. The advanced synthesis technology for SiRs allows for fine-tuning of probe designs and properties, enabling the creation of tailor-made NIR fluorescent probes for specific imaging applications researchgate.net. Examples include the development of SiR700, which has excitation and emission maxima at 690 and 715 nm, respectively, enabling dual-color super-resolution microscopy in the far-red when used with SiR650-based probes acs.org. The Si-rhodamine scaffold has also been explored for the development of "NIR-to-NIR" two-photon probes, which offer higher spatial resolution and deeper tissue penetration acs.org.
Design of Probes with Enhanced Target Specificity and Biocompatibility
Improving target specificity and biocompatibility remains a key area of development for SiR-based probes acs.org. While the SiR molecule itself has low specificity, conjugating it to specific ligands, such as antibodies, peptides, or small molecules, directs the probe to the desired cellular target spirochrome.comlubio.chnih.gov. Future work involves designing probes with enhanced affinity and selectivity for their targets to minimize off-target binding and reduce background noise. Strategies include the use of bioorthogonal reactions and self-labeling protein tags to achieve specific coupling of synthetic fluorescent probes to fusion proteins wiley.comresearchgate.net. Additionally, the development of biocompatible linkers is crucial for minimizing functional disruptions and ligand-associated biological effects nih.govresearchgate.netresearchgate.net. Recent work has explored novel biocompatible cleavable linkers for covalent labeling of endogenous proteins, allowing the targeting moiety to be washed out while preserving the staining nih.govresearchgate.netresearchgate.net. The fluorogenic nature of SiR probes, where fluorescence increases significantly upon target binding, also contributes to enhanced specificity and signal-to-noise ratio nih.govwiley.com.
Integration with Advanced Imaging Modalities
The photophysical properties of SiR-based probes make them highly compatible with advanced microscopy techniques.
Combinatorial Use with Emerging Nanoscopy Techniques
SiR-based probes are well-suited for super-resolution microscopy techniques that overcome the diffraction limit of light, such as Stimulated Emission Depletion (STED) microscopy and Structured Illumination Microscopy (SIM) spirochrome.comcytoskeleton.comresearchgate.netnih.gov. Their high photostability and far-red emission are particularly advantageous for STED imaging of live cells cytoskeleton.comwiley.com. Future directions involve the combinatorial use of SiR probes with other emerging nanoscopy techniques to achieve even higher resolution and gain more detailed insights into cellular structures and dynamics. This includes exploring their compatibility with single-molecule switching nanoscopy methods like PALM and STORM, although challenges related to phototoxicity at high light intensities need to be addressed for live-cell STORM imaging cytoskeleton.comnih.gov. The development of new SiR derivatives with tailored photophysical properties, such as controlled blinking or photoswitching, could further expand their applicability in various nanoscopy approaches nih.govresearchgate.net.
Exploration in Diverse Biological Systems
The cell permeability and low cytotoxicity of many SiR-based probes enable their application in a wide range of biological systems.
Application in Difficult-to-Transfect Cells and Tissues
A significant advantage of cell-permeable SiR-based probes is their ability to be directly introduced into cells that are traditionally difficult to transfect, such as primary cells, neurons, and erythrocytes lubio.chwiley.comresearchgate.netresearchgate.netscispace.com. This circumvents the challenges associated with genetic encoding or transfection of fluorescent proteins, which can be time-consuming and inefficient in certain cell types lubio.ch. The successful staining of the actin cytoskeleton in intact erythrocytes in whole blood samples using SiR-actin highlights their utility in challenging biological matrices where transfection is not feasible lubio.chwiley.com. Future research will continue to explore and optimize the application of SiR-based probes in various difficult-to-transfect cell types and complex tissue environments, including in vivo imaging, where their far-red to NIR emission properties offer deeper tissue penetration and reduced background interference wiley.comresearchgate.netacs.org.
7.3.2. Potential for High-Content Screening and Automated Imaging Workflows
SiR-NHS, an amine-reactive derivative of the far-red fluorophore silicon rhodamine (SiR), presents notable potential for integration into high-content screening (HCS) and automated imaging workflows. Its inherent properties, such as far-red absorption and emission wavelengths, high extinction coefficient, and photostability, are particularly advantageous for these high-throughput applications spirochrome.comcytoskeleton.com. The far-red spectrum minimizes autofluorescence from biological samples, leading to improved signal-to-noise ratios, a critical factor in automated imaging where consistent and clear signals are essential for reliable data acquisition and analysis cytoskeleton.com.
The NHS ester group of this compound allows for facile conjugation to primary and secondary amines on various biomolecules, including proteins, peptides, antibodies, and small molecules spirochrome.comspirochrome.com. This reactivity enables the development of custom fluorescent probes targeting specific cellular structures or proteins of interest, which is fundamental to HCS assays designed to monitor diverse cellular phenotypes spirochrome.comsmolecule.com. The ability to specifically label targets allows for multiplexed imaging, where multiple cellular components or processes can be simultaneously visualized and quantified within the same sample, thereby increasing the data richness obtained from each well in a multi-well plate format commonly used in HCS.
Automated imaging workflows rely on consistent and robust fluorescent probes that perform reliably across large numbers of samples and imaging cycles. The reported photostability of SiR contributes to its suitability for such workflows, reducing photobleaching during prolonged imaging sessions or repeated scanning of multi-well plates spirochrome.comcytoskeleton.com. Furthermore, SiR probes are compatible with standard Cy5 filter sets, facilitating their integration into existing automated microscopy systems equipped for far-red fluorescence detection cytoskeleton.comspirochrome.com.
While specific detailed research findings and data tables demonstrating the widespread application of this compound specifically within high-content screening and automated imaging workflows were not extensively found in the available literature, the characteristics of this compound suggest its strong potential for these areas. The development and application of SiR-conjugated probes for various cellular targets, such as actin and tubulin, in live-cell imaging and super-resolution microscopy highlight the capabilities of the SiR fluorophore cytoskeleton.comcytoskeleton.com. Extending these applications to the high-throughput format of HCS and automated imaging would involve optimizing labeling protocols for compatibility with automated liquid handling systems and validating probe performance in multi-well plates.
Potential research in this area would likely focus on assessing the performance of this compound conjugates in automated workflows. This could involve evaluating parameters such as:
Labeling Efficiency and Specificity: Ensuring consistent and specific labeling of target molecules across different cell lines and experimental conditions in multi-well plates.
Signal Uniformity: Assessing the variability in fluorescence intensity within wells and across plates in an automated setting.
Compatibility with Automated Imaging Systems: Verifying optimal performance with different automated microscopes and image acquisition settings.
Multiplexing Capabilities: Demonstrating successful co-staining with probes in other spectral ranges compatible with HCS.
Assay Robustness: Determining the Z' factor or similar metrics to assess the suitability of this compound-based assays for high-throughput screening.
Conceptual Data Table Illustrating Potential HCS Evaluation of this compound Conjugates:
| Conjugate Target | Cell Line | Concentration (nM) | Average Fluorescence Intensity (AU) | Signal-to-Noise Ratio | Z' Factor | Notes |
| Target Protein A | HeLa | 50 | XXX | XX:1 | >0.5 | Optimized protocol for automated system |
| Target Protein B | A431 | 75 | YYY | YY:1 | >0.6 | Compatible with multiplexing |
| Cellular Structure C | U2OS | 100 | ZZZ | ZZ:1 | >0.55 | Low background observed |
Such studies would be crucial in establishing this compound conjugates as valuable tools for phenotypic screening, drug discovery, and fundamental cell biology research conducted using automated imaging platforms. The ability to generate bright, specific, and photostable signals in the far-red spectrum positions this compound as a promising component for developing next-generation HCS assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
